molecular formula C7H15ClN2OS2 B1458016 2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride CAS No. 1824062-23-8

2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride

Cat. No.: B1458016
CAS No.: 1824062-23-8
M. Wt: 242.8 g/mol
InChI Key: HYNIHUWBQQJXQC-UHFFFAOYSA-N
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Description

Structure and Molecular Formula
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride is a thiazole-containing amine hydrochloride salt. Its structure comprises a 4,5-dihydrothiazole ring (a five-membered heterocycle with sulfur and nitrogen) linked via a thioether (-S-) group to an ethoxy (-OCH₂CH₂-) chain, terminating in an ethanamine moiety. The hydrochloride salt enhances its solubility in polar solvents. The molecular formula is C₇H₁₅ClN₂OS₂, derived from the dihydrothiazole (C₃H₅NS), ethoxy-thioether (C₂H₄OS), ethanamine (C₂H₇N), and hydrochloric acid (HCl).

Synthesis and Applications Synthesis typically involves nucleophilic substitution between 2-mercapto-4,5-dihydrothiazole and a chloroethoxy intermediate, followed by amine functionalization and salt formation.

Physical and Chemical Properties As a hydrochloride salt, it exhibits high water solubility and stability under ambient conditions. The thioether linkage confers moderate reactivity, while the amine group enables protonation-dependent solubility.

Properties

IUPAC Name

2-[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS2.ClH/c8-1-3-10-4-6-12-7-9-2-5-11-7;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNIHUWBQQJXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride, a compound featuring a thiazole moiety, has garnered interest due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H14ClN1S1\text{C}_9\text{H}_{14}\text{ClN}_1\text{S}_1

Molecular Weight: 195.73 g/mol
CAS Number: 1824062-23-8

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the compound's efficacy against various biological targets.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. A study evaluating various thiazole compounds demonstrated that certain derivatives exhibited antimicrobial activity against clinically relevant bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values varied, with some compounds showing MICs as low as 100 µg/mL against Gram-positive bacteria .

Compound Target Bacteria MIC (µg/mL)
1bE. faecalis100
6eMicrococcus luteus1.95
6iBacillus spp.3.91

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, a series of hydrazinecarbonyl-thiazol-2-acetamides were synthesized and evaluated for their anticancer activity. Compound 20 demonstrated IC50 values of 1.67 µM against HeLa cells and 4.87 µM against MCF-7 cells, indicating potent antitumor effects .

Compound Cell Line IC50 (µM)
20HeLa1.67
21MCF-74.87

The mechanism by which these compounds exert their effects is multifaceted. For example, compound 20 was shown to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G1/S phase . Additionally, inhibition assays revealed that certain compounds acted on key targets such as EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase), with IC50 values indicating strong inhibitory effects .

Case Studies

A notable case study involved the evaluation of a thiazole derivative in an animal model of Ehrlich ascites carcinoma (EAC). The treatment resulted in significant reductions in tumor volume and body weight gain compared to control groups, underscoring its potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a dihydrothiazole core, thioether-ethoxy linker, and amine hydrochloride. Below is a comparison with structurally or functionally related compounds:

Compound Name Molecular Formula Key Functional Groups Applications Key Differences
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride C₇H₁₅ClN₂OS₂ Thiazole, thioether, amine hydrochloride Pharmaceutical intermediates, bioactivity studies Reference compound for this analysis
Cysteamine hydrochloride C₂H₈ClNS Thiol, amine hydrochloride Cystinosis treatment, antioxidant Lacks thiazole and ethoxy-thioether motifs
Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride C₁₁H₂₇ClNO₂PS Phosphonothiolate, quaternary ammonium Nerve agents, acetylcholinesterase inhibition Organophosphorus backbone, higher toxicity
2-Aminoethylthio-4-methylthiazole C₆H₁₀N₂S₂ Thiazole, thioether, primary amine Antimicrobial research Simpler structure, no ethoxy linker

Reactivity and Stability

  • Thioether vs. Phosphonothiolate: The thioether group in the target compound is less electrophilic than the phosphonothiolate group in ’s organophosphorus analogs, reducing reactivity toward nucleophiles like acetylcholinesterase . This makes the target compound less toxic and more suitable for therapeutic applications.
  • Amine Hydrochloride vs. Quaternary Ammonium : The primary amine hydrochloride offers pH-dependent solubility, whereas quaternary ammonium salts (e.g., in ) are permanently charged, enhancing membrane permeability but increasing cytotoxicity .

Research Findings

  • Bioactivity: Thiazole derivatives, including the target compound, show antimicrobial and anti-inflammatory activity in preliminary studies, distinct from the neurotoxic effects of phosphonothiolates .
  • Synthetic Feasibility: The target compound’s synthesis is less hazardous compared to organophosphorus compounds, which require stringent safety protocols due to their toxicity .

Preparation Methods

Thiazole Ring Construction via Hantzsch Condensation

A key step involves the synthesis of the 4,5-dihydrothiazole ring. This is typically achieved by:

  • Reacting α-bromoketones with thiourea or thioamides under heating conditions (e.g., 80°C) to induce cyclization.
  • This method yields 4,5-dihydrothiazole derivatives with high regioselectivity and moderate to good yields.

For example, in the synthesis of related thiazole compounds, brominated ketones react with thiourea to form the thiazole ring as reported in multiple studies.

Introduction of Thioether Linkage to Ethoxy Chains

The thioether linkage connecting the dihydrothiazole ring to the ethoxyethanamine chain is generally formed by:

  • Nucleophilic substitution of a thiol or thioamide on a suitable ethoxyalkyl halide or epoxide.
  • Alternatively, the thiazole sulfur atom can be alkylated with a haloalkoxyethanamine derivative.

This step often requires controlled reaction conditions to prevent side reactions and to ensure selective formation of the thioether bond.

Functionalization of Ethoxyethanamine Segment

The ethoxyethanamine segment can be introduced by:

  • Using 2-(2-chloroethoxy)ethanamine or similar precursors.
  • Nucleophilic substitution reactions where the amine group is protected or unprotected depending on the synthetic sequence.
  • The final amine hydrochloride salt is formed by treating the free amine with hydrochloric acid, often in an organic solvent or aqueous medium, to yield the stable crystalline hydrochloride salt.

Representative Synthetic Scheme (Conceptual)

Step Reagents/Conditions Product/Intermediate Notes
1 α-Bromoketone + Thiourea, 80°C, 5 h 4,5-Dihydrothiazole derivative Hantzsch condensation for thiazole ring formation
2 Thiazole derivative + 2-(2-chloroethoxy)ethanamine, K2CO3, DMF, 70°C Thioether-linked intermediate Nucleophilic substitution to form thioether linkage
3 Free amine intermediate + HCl (in ethanol or ether) 2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride Salt formation for purification and stability

Reaction Yields and Conditions

Step Yield (%) Reaction Time Temperature Solvent Remarks
Thiazole ring formation 45-60% 4-6 h 80°C Ethanol/Water Moderate yield, optimized by reagent ratios
Thioether bond formation 50-70% 12-24 h 60-70°C DMF or DMSO Requires base such as K2CO3 for deprotonation
Hydrochloride salt formation >90% (crystallization) 1-2 h Room temp Ethanol or ether High purity salt obtained via acid-base reaction

Analytical and Characterization Data

Summary of Research Findings

  • The Hantzsch condensation remains the most reliable method for constructing the 4,5-dihydrothiazole ring.
  • Thioether bond formation via nucleophilic substitution is efficient when using protected or unprotected amine ethoxy chains.
  • The hydrochloride salt form improves compound stability and facilitates purification.
  • Reaction conditions such as temperature, solvent, and reagent equivalents critically affect yields and purity.
  • Multi-step synthesis requires careful optimization to maximize overall yield and minimize side products.

Q & A

Q. What are the key physicochemical properties of 2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride, and how do they influence experimental design?

The compound features a thiazole ring, a thioether linkage, and a polyether chain terminating in a protonated amine (hydrochloride salt). Key properties include:

Property Value/Description Source
Molecular Weight~321.46 g/mol (analogous structures)
SolubilityHigh aqueous solubility due to HCl salt
ReactivityNucleophilic amine; thioether oxidation

These properties necessitate:

  • Solvent selection : Polar solvents (water, ethanol) for dissolution .
  • Stability tests : Monitor thioether oxidation under acidic/oxidizing conditions .

Q. What synthetic methodologies are reported for this compound?

The synthesis typically involves multi-step reactions:

Thiazole ring formation : Thiourea reacts with α-bromo ketones (e.g., 2-bromo-1,2-diphenylethan-1-one) in ethanol under reflux .

Thioether linkage : Thiol-thiazole intermediates react with halogenated ethers (e.g., 6-chlorohexanol derivatives) .

Amine functionalization : Ethylamine derivatives are hydrochlorinated to form the final salt .

Critical step : Purification via column chromatography or recrystallization to remove byproducts (e.g., unreacted thiourea) .

Advanced Research Questions

Q. How can structural modifications (e.g., ether chain length, thiazole substituents) alter bioactivity?

Comparative studies on analogous compounds reveal:

  • Ether chain elongation : Enhances membrane permeability but may reduce target binding affinity (e.g., truncated chains improve interaction with hydrophobic enzyme pockets) .
  • Thiazole substituents : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes .

Example : Replacing the thiazole’s dihydro group with a methyl substituent decreased antibacterial activity by 40% in S. aureus assays .

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

Conflicting reports on hydrolytic stability can be addressed via:

  • pH-dependent NMR : Monitor thioether oxidation to sulfoxide/sulfone derivatives (e.g., ¹H NMR shifts at δ 3.2–3.5 ppm) .
  • Mass spectrometry (MS) : Detect degradation products (e.g., m/z 233.1 for amine fragments) .

Q. How does the compound interact with enzymatic targets (e.g., thiamine-dependent enzymes)?

Mechanistic studies suggest:

  • Thiazole-thioether motif : Mimics thiamine’s thiazolium ring, competitively inhibiting enzymes like pyruvate dehydrogenase .
  • Amine group : Forms hydrogen bonds with catalytic residues (e.g., Glu^50 in E. coli PDH) .

Q. Experimental Design :

  • Docking simulations : Use AutoDock Vina to predict binding poses .
  • Kinetic assays : Measure IC₅₀ values under varying NAD+/CoA concentrations to assess inhibition type .

Methodological Best Practices

Q. Synthesis Optimization :

  • Yield improvement : Use Hunig’s base (DIPEA) to neutralize HCl during amine coupling, reducing side reactions .
  • Scale-up challenges : Replace dichloromethane with ethyl acetate for safer extraction .

Q. Biological Assays :

  • Counteract solubility issues : Add 5% DMSO in cell culture media to maintain compound integrity .

Contradictions and Resolutions

  • Bioactivity variability : Discrepancies in MIC values across studies may stem from differences in bacterial strain permeability or assay media . Standardize using CLSI guidelines.
  • Synthetic yields : Lower yields (~40%) in thiourea-mediated steps vs. >70% in amine hydrochlorination . Optimize stoichiometry (1.1:1 thiourea:ketone ratio) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride

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